molecular formula C7H8F2N2O2 B2900219 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1823791-94-1

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2900219
CAS No.: 1823791-94-1
M. Wt: 190.15
InChI Key: KRJDTYSBDALEGV-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H8F2N2O2 It features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions . This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in energy production .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle . In the electron transport chain, the flow of electrons is hindered, reducing the production of ATP, the main energy currency of the cell .

Pharmacokinetics

Given its structural similarity to other succinate dehydrogenase inhibitors, it is likely to have similar pharmacokinetic properties .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a decrease in energy production within the cell . This energy deficit can lead to cell death, particularly in cells with high energy demands . As a result, this compound has potential applications as a fungicide .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. The process involves catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents further makes the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various functional derivatives makes it valuable in multiple research and industrial applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4(7(12)13)11-3-2-5(10-11)6(8)9/h2-4,6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJDTYSBDALEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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